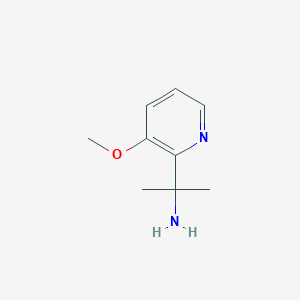

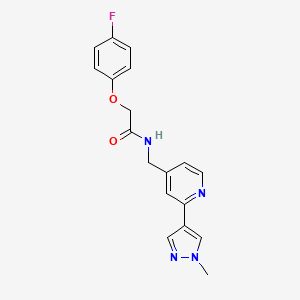

![molecular formula C7H8N4 B2432838 4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-碳腈 CAS No. 115931-97-0](/img/structure/B2432838.png)

4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-碳腈

描述

The compound “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine” is an important structural unit prevalent in pharmaceuticals and bioactive molecules . For example, it is found in zanubrutinib, a powerful BTK inhibitor .

Synthesis Analysis

A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities of up to 98% ee .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine is complex, with multiple nitrogen atoms and a high density of nitrogen atoms which has a strong coordination effect on the poisoning or deactivation of chiral catalysts .Chemical Reactions Analysis

The approach to chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines mainly relies on chemical or biocatalytic resolution of racemates . The transition-metal-catalyzed reductive dearomatization of prochiral substituted pyrazolo[1,5-a]pyrimidines is a straightforward method to prepare chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines .科学研究应用

合成和抗癌活性:

- Radwan et al. (2020) 进行的研究表明合成了新型四氮唑嘧啶化合物,对人类结肠癌和肺癌具有强大的抗癌活性。

水上合成和广泛底物范围:

- Gol et al. (2019) 的工作突出了一种高效、选择性的水上合成方法,用于合成4,7-二氢吡唑并[1,5-a]嘧啶,展示了环境友好和高产率。

合成和抗炎和镇痛活性:

- 以色列等人(2007年)的研究专注于合成一系列吡唑基吡啶-2-酮和吡啶嘧啶,其中一些化合物显示出显著的抗炎和镇痛活性。

杂环化合物的细胞毒性和抗微生物活性:

- Ramadan et al. (2019) 进行的研究探索了嘧啶硫酮衍生物的合成,显示出有希望的抗肿瘤和抗微生物活性。

对敏感取代基的简洁合成:

- Hecht和Werner(1973年)的研究 Hecht & Werner, 1973 包括合成4-烷基氨基吡唑并[3,4-d]嘧啶,用于合成对水合敏感取代基的吡唑嘧啶。

吡唑嘧啶的抗微生物活性:

- Deshmukh et al. (2016) 进行的研究合成了一系列吡唑并[1,5-a]嘧啶衍生物,并评估了它们的抗微生物活性,突出了它们在抗微生物药物发现中的潜力。

光谱和结构研究:

- Kumar等人(2020年)进行了 Kumar et al., 2020 综合研究,结合实验和理论方法,研究了吡唑并[1,5-a]嘧啶衍生物的光谱和结构特性,为药物发现研究做出了贡献。

安全和危害

未来方向

The development of efficient methods for enantioselective synthesis of chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines has attracted considerable attention from chemists . The asymmetric reduction of substituted pyrazolo[1,5-a]pyrimidines has not been explored so far, which could be a potential future direction .

属性

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h5,9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZRDUNKQIEKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=NN2C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

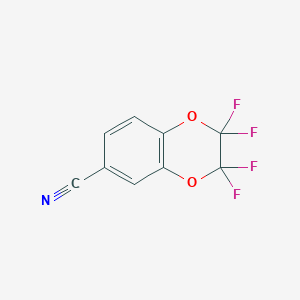

![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)

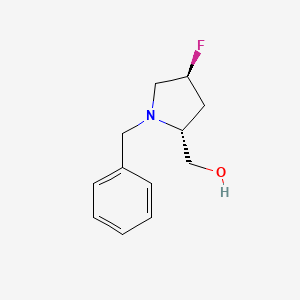

![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)

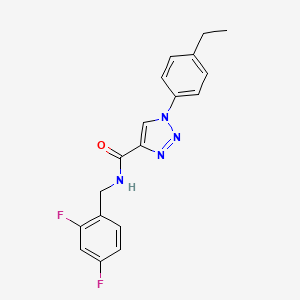

![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)

![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)

![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)

![8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432778.png)